molecular formula C7H8ClFN2O2 B6590889 (5-Fluoro-2-nitrophenyl)methanamine hydrochloride CAS No. 1214366-45-6

(5-Fluoro-2-nitrophenyl)methanamine hydrochloride

Cat. No.: B6590889
CAS No.: 1214366-45-6
M. Wt: 206.60 g/mol
InChI Key: RAOWLYZZQLYYTA-UHFFFAOYSA-N
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Description

(5-Fluoro-2-nitrophenyl)methanamine hydrochloride is a substituted benzylamine derivative featuring a fluorine atom at the 5-position and a nitro group at the 2-position of the aromatic ring. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for applications in pharmaceutical synthesis and chemical research.

Properties

IUPAC Name

(5-fluoro-2-nitrophenyl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FN2O2.ClH/c8-6-1-2-7(10(11)12)5(3-6)4-9;/h1-3H,4,9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAOWLYZZQLYYTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)CN)[N+](=O)[O-].Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Fluoro-2-nitrophenyl)methanamine hydrochloride typically involves the nitration of 5-fluoroaniline followed by reduction and subsequent conversion to the hydrochloride salt. The general steps are as follows:

    Nitration: 5-Fluoroaniline is treated with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 2-position.

    Reduction: The nitro group is then reduced to an amine using a reducing agent like iron powder in the presence of hydrochloric acid.

    Formation of Hydrochloride Salt: The resulting amine is then reacted with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(5-Fluoro-2-nitrophenyl)methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as iron powder and hydrochloric acid or catalytic hydrogenation are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted phenylmethanamine derivatives.

Scientific Research Applications

(5-Fluoro-2-nitrophenyl)methanamine hydrochloride is used in various scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (5-Fluoro-2-nitrophenyl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural configuration. The nitro and fluoro substituents play a crucial role in determining its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Structural Analogs with Positional Isomerism

  • (2-Fluoro-4-nitrophenyl)methanamine hydrochloride (CAS 1427-07-2): This positional isomer swaps the nitro and fluorine substituents (nitro at 4-position, fluoro at 2-position). Its similarity score of 0.93 suggests comparable physicochemical properties to the target compound .
  • [446-33-3] (Unnamed analog): With a similarity score of 0.98, this compound likely shares nearly identical structural features, possibly differing in minor substituents or isotopic labeling. Such analogs are critical in structure-activity relationship (SAR) studies .

Halogen-Substituted Derivatives

  • (5-Bromo-2-nitrophenyl)methanamine hydrochloride (CAS 2703756-67-4): Replacing fluorine with bromine increases molecular weight (C7H8BrClN2O2, ~283.5 g/mol) and introduces a heavier halogen.

Heterocyclic Methanamine Derivatives

  • (5-Fluoro-3-methyl-1-benzofuran-2-yl)methanamine hydrochloride (CAS 1097796-68-3): The benzofuran core replaces the phenyl ring, introducing a fused oxygen heterocycle. This modification increases molecular complexity (C10H11ClFNO, ~231.7 g/mol) and may enhance binding to aromatic receptors in biological systems. Such derivatives are explored for analgesic properties .
  • Thiophene- and Furan-Based Methanamines (e.g., Benzo[b]thiophen-2-yl methanamine hydrochloride):
    Heterocyclic analogs exhibit distinct electronic profiles due to sulfur or oxygen atoms. Thiophene derivatives, for instance, show higher electron delocalization, which can influence redox behavior and metabolic stability .

Functional Group Variations

  • 2-Fluoro-5-methoxyphenylmethanamine Hydrochloride (CAS 1134508-37-4): Substituting the nitro group with a methoxy group converts the electron-withdrawing nitro into an electron-donating substituent.

Data Tables for Key Comparisons

Table 1: Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Similarity Score
(5-Fluoro-2-nitrophenyl)methanamine HCl C7H7ClFN2O2 ~220.6 5-F, 2-NO2 Reference
(2-Fluoro-4-nitrophenyl)methanamine HCl C7H7ClFN2O2 ~220.6 2-F, 4-NO2 0.93
(5-Bromo-2-nitrophenyl)methanamine HCl C7H8BrClN2O2 ~283.5 5-Br, 2-NO2
(5-Fluoro-3-methylbenzofuran-2-yl)methanamine HCl C10H11ClFNO ~231.7 Benzofuran core, 5-F, 3-CH3

Biological Activity

(5-Fluoro-2-nitrophenyl)methanamine hydrochloride, with the chemical formula C7H8ClFN2O2 and CAS number 1214366-45-6, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Weight : 206.61 g/mol
  • Molecular Formula : C7H8ClFN2O2
  • Structural Characteristics : The compound features a nitrophenyl group, which is known for influencing biological interactions due to its electron-withdrawing properties.

The biological activity of this compound primarily involves its interaction with various molecular targets. Key mechanisms include:

  • Nicotinic Acetylcholine Receptor (nAChR) Modulation : Research indicates that compounds with similar structures can act as antagonists at nAChRs, particularly the α4β2 subtype. These interactions suggest potential applications in treating nicotine addiction and other central nervous system disorders .
  • Antimicrobial Activity : The nitro group in the compound may enhance its ability to disrupt bacterial cell functions, contributing to its potential as an antimicrobial agent .

Antinociceptive Effects

Studies have shown that related compounds exhibit significant antinociceptive effects, indicating that this compound may also possess pain-relieving properties. For example, compounds similar to this one have demonstrated potency in blocking nicotine-induced antinociception in various animal models .

Antimicrobial Evaluation

Preliminary evaluations suggest that this compound could exhibit antimicrobial properties. The presence of the nitro group is associated with enhanced activity against certain bacterial strains, making it a candidate for further investigation in antimicrobial therapy .

Case Studies and Research Findings

  • Nicotinic Receptor Studies :
    • A study highlighted the synthesis and pharmacological properties of related compounds that target nAChRs. These compounds showed high binding affinity and selectivity for the α4β2-nAChR, indicating their potential use in pharmacotherapy for addiction .
  • Antimicrobial Activity :
    • A novel bisphosphonate-ciprofloxacin conjugate demonstrated enhanced antimicrobial activity when compared to traditional antibiotics. This suggests that modifications similar to those seen in this compound could lead to improved therapeutic agents against resistant bacterial strains .

Comparative Analysis of Similar Compounds

Compound NameBiological ActivityMechanism of ActionReference
2'-Fluoro-3'-(4-nitrophenyl)deschloroepibatidineHigh affinity nAChR antagonistModulates nAChR signaling
Ciprofloxacin-bisphosphonate conjugateAntimicrobialDisrupts bacterial cell function
This compoundPotentially antimicrobial and analgesicnAChR modulation and cell disruptionCurrent Study

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